C3 vs. C2 Lithiation Regioselectivity: TIPS Enables Exclusive C3 Functionalization
1-(Triisopropylsilyl)indole undergoes direct lithiation exclusively at the C3 position with tert-BuLi-TMEDA in hexane at 0°C for 3 h, enabling subsequent reaction with electrophiles to yield 3-substituted indoles [1]. This contrasts sharply with N-unprotected indole, which lithiates preferentially at the C2 position, and N-Boc-indole, which requires lower temperatures (-78°C) and often yields mixtures of C2 and C3 lithiation products due to competing directed ortho-metalation pathways [2]. The TIPS group's steric bulk effectively shields the C2 position, preventing 3→2 lithium migration and ring fragmentation.
| Evidence Dimension | Lithiation Regioselectivity |
|---|---|
| Target Compound Data | Exclusive C3 lithiation |
| Comparator Or Baseline | Unprotected indole (C2 lithiation); N-Boc-indole (C2/C3 mixture) |
| Quantified Difference | Exclusive C3 vs. C2 or mixture |
| Conditions | tert-BuLi-TMEDA, hexane, 0°C, 3h for TIPS; sec-BuLi, THF, -78°C for N-Boc |
Why This Matters
The exclusive C3 lithiation of 1-(Triisopropylsilyl)indole enables the synthesis of 3-substituted indole libraries with high purity and yield, avoiding time-consuming separations required for regioisomeric mixtures.
- [1] Iwao, M., & Kuraishi, T. (2001). Direct C-3 lithiation of 1-(triisopropylsilyl)indole. Tetrahedron Letters, 42(43), 7621-7623. View Source
- [2] Clark, R. D., & Jahangir. (1996). Directed lithiation of 1-(tert-butoxycarbonyl)indolines. A convenient route to 7-substituted indolines. Journal of Organic Chemistry, 61(15), 5251-5253. View Source
